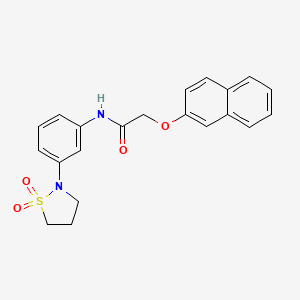

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c24-21(15-27-20-10-9-16-5-1-2-6-17(16)13-20)22-18-7-3-8-19(14-18)23-11-4-12-28(23,25)26/h1-3,5-10,13-14H,4,11-12,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPPYZUVTNDEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O4S, with a molecular weight of 396.46 g/mol. The compound features a naphthalene moiety linked to an isothiazolidine derivative, which is crucial for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N2O4S |

| Molecular Weight | 396.46 g/mol |

| IUPAC Name | N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide |

| Purity | Typically ≥ 95% |

This compound exhibits various biological activities, primarily through the inhibition of protein tyrosine phosphatases (PTPs). PTPs play critical roles in cellular signaling pathways, and their dysregulation is associated with several diseases, including cancer and diabetes. The compound's structure allows it to interact effectively with the active sites of these enzymes.

Pharmacological Effects

Research indicates that this compound possesses:

- Antitumor Activity : Studies have shown that derivatives of isothiazolidine compounds can inhibit tumor growth by interfering with cell signaling pathways.

- Antidiabetic Properties : By inhibiting PTPs such as PTP1B, the compound may enhance insulin signaling, making it a candidate for diabetes treatment.

Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activity against various cell lines. The results indicated significant cytotoxic effects on cancer cells while demonstrating low toxicity to normal cells.

In vitro assays revealed an IC50 value (the concentration required to inhibit 50% of the target activity) that supports its potential as a therapeutic agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.3 |

| Normal fibroblasts | >100 |

Interaction Studies

Interaction studies using molecular docking techniques demonstrated that this compound binds effectively to the active site of PTP1B. Key interactions were identified with amino acids critical for enzyme activity, suggesting a mechanism for its inhibitory effects.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Dapsone | Sulfone derivative | Antimicrobial and anti-inflammatory |

| Benzene sulfonamide | Simple sulfonamide | Antimicrobial |

Comparison with Similar Compounds

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()

- Structural Differences: Replaces the isothiazolidin dioxide-phenyl group with a morpholinoethyl substituent.

- Biological Activity : Demonstrates cytotoxic effects comparable to cisplatin at 3.16 µM/mL in HeLa cells, suggesting the naphthoxyacetamide core contributes to DNA damage or apoptosis induction .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()

- Structural Differences : Incorporates a triazole ring linked to a naphthyloxy group instead of the isothiazolidin dioxide system.

- Biological Activity: Not explicitly reported, but triazole-containing acetamides are known for antimicrobial and anticancer properties .

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, followed by amide bond formation .

Analogues with Isothiazolidin Dioxide Moieties

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide ()

- Structural Differences : Replaces the isothiazolidin ring with a benzothiazole dioxide system and substitutes the naphthyloxy group with a 2-ethylphenyl group.

- Biological Activity : Benzothiazole dioxides are associated with anti-inflammatory and antitumor activity, though specific data for this compound are absent .

- Synthesis : Likely involves condensation of benzothiazole derivatives with acetamide precursors under acidic conditions.

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea ()

- Structural Differences : Uses a urea linker instead of an acetamide and introduces a 4-chlorobenzyl group.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.